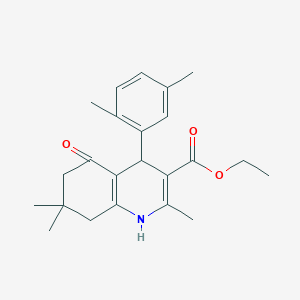

Ethyl 4-(2,5-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(2,5-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline (PHQ) family, a class of compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. This article compares the target compound’s hypothetical properties with empirical data from closely related analogs, focusing on synthesis methodologies, bioactivity, and structural features.

Properties

IUPAC Name |

ethyl 4-(2,5-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-7-27-22(26)19-15(4)24-17-11-23(5,6)12-18(25)21(17)20(19)16-10-13(2)8-9-14(16)3/h8-10,20,24H,7,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIVMOSQFGSTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)C)C)C(=O)CC(C2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction could produce more saturated analogs. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the quinoline core.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. Ethyl 4-(2,5-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its effectiveness against various bacterial strains. A study indicated that modifications in the substituents on the quinoline ring can enhance the antimicrobial efficacy of these compounds .

Anticancer Properties

The compound has shown potential as an anticancer agent. Its ability to inhibit specific cancer cell lines was investigated in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations that can lead to the development of new pharmaceuticals .

Materials Science

Polymer Additives

Due to its unique chemical properties and stability under various conditions, this compound is being explored as an additive in polymer formulations. It can improve thermal stability and mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Key Observations :

Pharmacological Activity

Substituent position and electronic properties modulate bioactivity:

Key Observations :

Structural and Crystallographic Features

Crystal structures of analogs reveal conformational trends:

Q & A

Q. What are the standard synthetic routes for this compound, and how do solvent-free or catalytic conditions optimize yield?

The compound is synthesized via Hantzsch polyhydroquinoline reactions. A common method involves condensing dimedone, substituted aldehydes, ethyl acetoacetate, and ammonium acetate. Solvent-free conditions with catalysts like cobalt salts or L-glutamine improve atom economy and reduce reaction time . For example, solvent-free synthesis using a natural organic acid (e.g., citric acid) achieves yields >90% under microwave irradiation, minimizing side products .

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| CoCl₂ | Solvent-free, 80°C | 85% | |

| L-Glutamine | Ethanol, reflux | 78% | |

| Citric acid | Solvent-free, MW | 92% |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the ethyl ester group shows characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals .

- X-ray diffraction : Single-crystal XRD with SHELXL refinement (via SHELX or OLEX2 software) resolves bond lengths, angles, and hydrogen-bonding networks. Triclinic space group P1 with parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å is typical .

Q. How is the compound safely handled in laboratory settings?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in sealed containers at <25°C, away from ignition sources .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Substituting the phenyl group with electron-withdrawing (e.g., -Cl) or electron-donating (-OCH₃) groups modulates antimicrobial and anti-inflammatory activity. SAR studies involve:

Q. What strategies resolve contradictions in crystallographic data between similar polyhydroquinoline derivatives?

Contradictions in hydrogen-bonding motifs or torsion angles arise from polymorphism or solvent inclusion. Mitigation steps:

Q. How do heterogeneous catalysts (e.g., magnetic nanoparticles) improve synthesis scalability?

Magnetic graphene oxide-fucoidan catalysts enable one-pot synthesis with >95% yield and easy magnetic recovery. Advantages include:

- Reusability : 10 cycles without significant activity loss .

- Eco-friendly metrics : E-factor = 0.12 vs. 2.5 for homogeneous catalysts .

Methodological Challenges and Solutions

Q. What computational tools predict pharmacological properties and intermolecular interactions?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential maps for reactivity prediction .

- Hirshfeld surface analysis : CrystalExplorer visualizes π-π stacking and C-H···O interactions critical for crystal packing .

Q. How are reaction mechanisms validated for Hantzsch-type syntheses?

Mechanistic studies use:

- Kinetic profiling : In situ IR monitors imine intermediate formation (t½ = 15 min at 80°C) .

- Isotopic labeling : ¹⁵N-ammonium acetate traces nitrogen incorporation into the dihydropyridine ring .

Data Contradiction Analysis

Q. Why do biological activity results vary between substituted derivatives, and how are these discrepancies addressed?

Variations arise from assay conditions (e.g., bacterial strain resistance) or solubility differences. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.